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Ethanolamine

Cat. No.: B1663049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glycerophospho-N-Oleoyl Ethanolamine (G-OEA) is a glycerophosphoethanolamine that

serves as a metabolic precursor to the bioactive lipid amide, Oleoylethanolamide (OEA). OEA

is an endogenous peroxisome proliferator-activated receptor alpha (PPARα) agonist that plays

a significant role in the regulation of feeding, body weight, and lipid metabolism. Given the

therapeutic potential of modulating OEA signaling in metabolic and inflammatory diseases, the

accurate quantification of its precursor, G-OEA, in biological matrices is of critical importance

for understanding its biosynthesis, and pharmacology.

These application notes provide detailed protocols and data for the use of G-OEA analytical

standards in research and drug development, focusing on its quantification by liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standard Specifications
High-purity G-OEA analytical standards are commercially available and essential for the

development of accurate and reproducible quantitative assays.
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Property Value Source

Chemical Name

2,3-dihydroxypropyl 2-[[(Z)-

octadec-9-enoyl]amino]ethyl

hydrogen phosphate

--INVALID-LINK--

CAS Number 201738-24-1
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C₂₃H₄₆NO₇P --INVALID-LINK--

Molecular Weight 479.6 g/mol --INVALID-LINK--

Purity ≥98%
--INVALID-LINK--, --INVALID-

LINK--

Formulation Crystalline solid --INVALID-LINK--

Solubility

DMF: 20 mg/ml, DMSO: 20

mg/ml, Ethanol: 20 mg/ml,

PBS (pH 7.2): 10 mg/ml

--INVALID-LINK--

Quantitative Analysis of G-OEA in Biological
Samples
While specific quantitative data for G-OEA in various biological matrices are not extensively

reported in the literature, the following table presents hypothetical, yet plausible, concentration

ranges based on the analysis of related N-acylphosphatidylethanolamines (NAPEs) in rodent

brain tissue.[1] Researchers should use these values as a preliminary guide for establishing

calibration curve ranges in their own experiments.
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Biological Matrix
Expected Concentration
Range (pmol/g or
pmol/mL)

Notes

Rodent Brain Tissue 10 - 500 pmol/g

Based on levels of other NAPE

species. Actual concentrations

may vary depending on brain

region and physiological state.

Human Plasma 1 - 100 pmol/mL

Estimated based on the

concentrations of other NAPEs

and the precursor-product

relationship with OEA.

Experimental Protocols
The following protocols are synthesized from established methods for the analysis of

glycerophospholipids and N-acylethanolamines and are tailored for the quantitative analysis of

G-OEA.

Sample Preparation: Lipid Extraction from Plasma and
Tissue
A modified Bligh and Dyer extraction is recommended for the efficient recovery of G-OEA from

biological samples.

Materials:

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized water

Internal Standard (IS): A deuterated analog of G-OEA (e.g., G-OEA-d4) is ideal. If

unavailable, a structurally similar deuterated N-acyl-glycerophosphoethanolamine can be

used.
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Centrifuge capable of 3000 x g and 4°C

Glass centrifuge tubes

Nitrogen evaporator

Procedure:

Homogenization (for tissue samples): Homogenize 50-100 mg of tissue in 1 mL of ice-cold

methanol.

Initial Extraction:

For plasma: To 100 µL of plasma in a glass centrifuge tube, add 1 mL of methanol.

For tissue homogenate: Use the 1 mL of methanol from the homogenization step.

Internal Standard Spiking: Add the internal standard to each sample at a concentration within

the expected linear range of the assay.

Vortex: Vortex the samples vigorously for 1 minute.

Phase Separation:

Add 2 mL of chloroform to each tube.

Vortex for 1 minute.

Add 1 mL of deionized water.

Vortex for 1 minute.

Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C to separate the

aqueous and organic layers.

Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids

using a glass Pasteur pipette and transfer it to a new glass tube.

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the

initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS

analysis.

LC-MS/MS Quantification of G-OEA
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Recommended Setting

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm particle size)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol (1:1,

v/v)

Gradient

5% B to 95% B over 10 minutes, hold at 95% B

for 2 minutes, return to 5% B and equilibrate for

3 minutes

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry Conditions:
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Parameter Recommended Setting

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Source Temperature 150°C

Desolvation Temperature 400°C

Gas Flow Rates Optimize for the specific instrument

Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for G-OEA:

The following precursor and product ions are based on mass spectral data from PubChem and

are recommended for developing a quantitative MRM method.[1]

Analyte
Precursor Ion (m/z)
[M+H]⁺

Product Ion (m/z)
Collision Energy
(eV)

G-OEA 480.3 326.4
Optimize (start at 20

eV)

308.6
Optimize (start at 25

eV)

462.3
Optimize (start at 15

eV)

Internal Standard (e.g., G-OEA-d4)
Predict based on

deuteration pattern

Optimize (match G-

OEA)

Data Analysis:

Quantification is based on the peak area ratio of the analyte to the internal standard.

A calibration curve should be constructed using the G-OEA analytical standard spiked into a

surrogate matrix (e.g., charcoal-stripped plasma) over a relevant concentration range.
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Signaling Pathways
G-OEA is primarily recognized as the direct precursor to OEA. The biological effects are

therefore attributed to the actions of OEA. The primary signaling pathway for OEA involves the

activation of the nuclear receptor PPARα.

OEA Signaling Pathway Diagram
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Caption: OEA Biosynthesis and PPARα Signaling Pathway.

Experimental Workflow
The following diagram outlines the major steps for the quantitative analysis of G-OEA in

biological samples.

G-OEA Quantification Workflow Diagram
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(Modified Bligh & Dyer)

 Add Internal Standard

3. LC-MS/MS Analysis
(C18 RP-HPLC, ESI+, MRM)
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4. Data Processing & Quantification
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 Calibration Curve
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Caption: Workflow for G-OEA Quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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